molecular formula C8H11BrClNO B15296188 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride

Cat. No.: B15296188
M. Wt: 252.53 g/mol
InChI Key: FHWGMOICMCKSHB-UHFFFAOYSA-N
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Description

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl. It is a derivative of phenylethanolamine, where a bromine atom is substituted at the ortho position of the phenyl ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride typically involves the bromination of phenylethanolamine followed by the introduction of the amino group. The reaction conditions often require a controlled environment to ensure the correct substitution pattern and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanolamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenylethanolamine.

Scientific Research Applications

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-bromophenyl)ethan-1-ol: Similar structure but with the bromine atom at the para position.

    2-Amino-2-(3-bromophenyl)ethan-1-ol: Bromine atom at the meta position.

    2-Amino-1-(3-bromophenyl)ethan-1-ol: Different substitution pattern on the phenyl ring.

Uniqueness

2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is unique due to the ortho substitution of the bromine atom, which can influence its reactivity and binding properties compared to its meta and para analogs. This unique substitution pattern can lead to different biological activities and chemical reactivities, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

2-amino-2-(2-bromophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H

InChI Key

FHWGMOICMCKSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Br.Cl

Origin of Product

United States

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